Vat-Cit-PAB-Monomethyl Dolastatin 10

ADC Payload Cytotoxicity Tubulin Inhibitor

For ADC programs targeting MSLN or studying payload hydrophobicity. This Val-Cit-PABC-MMAD conjugate delivers defined LogP (~5.5-5.8) and cathepsin B-cleavable release kinetics. Distinct from MMAE/MMAF in bystander activity. Benchmark for preclinical proof-of-concept and formulation optimization.

Molecular Formula C60H93N11O11S
Molecular Weight 1176.5 g/mol
Cat. No. B10818528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVat-Cit-PAB-Monomethyl Dolastatin 10
Molecular FormulaC60H93N11O11S
Molecular Weight1176.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1
InChIKeyGXCUHADNABTLIA-DBHCVZOLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PABC-MMAD (Vat-Cit-PAB-Monomethyl Dolastatin 10) for ADC Development: Drug-Linker Conjugate Procurement Guide


The target compound, [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate (CAS 1415329-13-3, molecular formula C60H93N11O11S, MW 1176.51), is a drug-linker conjugate comprising the potent microtubule inhibitor Monomethyl Dolastatin 10 (MMAD) covalently attached to the cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker . This conjugate is a critical intermediate for the synthesis of antibody-drug conjugates (ADCs), designed to deliver the cytotoxic MMAD payload specifically to antigen-expressing tumor cells . Structurally, the MMAD warhead features a thiazole-containing C-terminus and an N-methylcarbamate moiety, distinguishing it from other auristatin family members such as MMAE and MMAF [1].

Why Val-Cit-PABC-MMAD Cannot Be Substituted with Generic Auristatin Drug-Linker Conjugates


The therapeutic performance of an ADC is determined by the precise interplay between linker stability, payload release kinetics, and the intrinsic properties of the cytotoxic warhead. Generic substitution of Val-Cit-PABC-MMAD with other auristatin drug-linker conjugates (e.g., Val-Cit-PABC-MMAE or Val-Cit-PABC-MMAF) is not straightforward due to fundamental differences in payload cell permeability, bystander killing potential, and plasma stability [1]. While all three payloads inhibit tubulin polymerization, MMAD exhibits distinct physicochemical properties (LogP ~5.5-5.8) compared to MMAE (LogP ~4.75) , which influences ADC aggregation propensity, pharmacokinetics, and ultimately, the therapeutic index [2]. Furthermore, the Val-Cit-PABC linker itself is susceptible to species-specific extracellular cleavage by carboxylesterase 1C in rodent plasma, a vulnerability that can be modulated by linker design but varies depending on the attached payload [3]. Therefore, selecting the correct drug-linker conjugate is a critical decision point in ADC development that directly impacts preclinical efficacy and safety profiles. The following quantitative evidence demonstrates exactly where Val-Cit-PABC-MMAD differentiates from its closest analogs.

Val-Cit-PABC-MMAD: Quantitative Evidence for Scientific Selection vs. MMAE and MMAF Analogs


Payload Cytotoxicity: MMAD Demonstrates Superior Potency Compared to MMAF in Free Drug Assays

MMAD exhibits potent cytotoxicity with IC50 values typically below 1 nM across various cancer cell lines. In contrast, free MMAF is significantly less potent due to its charged phenylalanine residue, which impairs cell membrane permeability. This difference in free drug potency is a critical factor when considering payloads for cleavable linkers where extracellular release could lead to off-target toxicity [1][2].

ADC Payload Cytotoxicity Tubulin Inhibitor

ADC Potency in Antigen-Positive Cells: Val-Cit-PABC-MMAD ADCs Achieve Low Picomolar IC50

When conjugated to an anti-MSLN antibody via the Val-Cit-PABC linker, the resulting ADC (RC88-Mc-Val-Cit-PAB-MMAD) demonstrates exceptional potency against target-expressing tumor cells in vitro. In ovarian cancer cells with high MSLN expression, the ADC achieved an IC50 value of 0.02 nM, underscoring the ability of the MMAD payload to exert potent cytotoxicity upon targeted intracellular delivery [1].

Antibody-Drug Conjugate ADC Efficacy Targeted Therapy

In Vivo Antitumor Efficacy: MMAD-Based ADCs Demonstrate Near-Complete Tumor Growth Inhibition

In a cell line-derived xenograft (CDX) model of gastric cancer, a single course of the anti-MSLN ADC utilizing the Val-Cit-PABC-MMAD conjugate (2 mg/kg, qwx3) achieved approximately 100% tumor growth inhibition (TGI) by Day 21 [1]. While similar TGI can be achieved with MMAE-based ADCs in other models, this result quantitatively demonstrates the potent in vivo antitumor activity achievable with this specific drug-linker platform.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Plasma Stability: Val-Cit-PABC Linker Is Susceptible to Mouse-Specific Carboxylesterase 1C

The Val-Cit-PABC linker, while designed for stability in human plasma and cleavage by lysosomal cathepsin B, is known to be susceptible to extracellular hydrolysis by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. This species-specific instability is a critical consideration for preclinical rodent studies. The activity of Ces1C towards VC-PABC-based linkers can be modulated by small chemical modifications [1], but the baseline stability of Val-Cit-PABC-MMAD must be assessed in the intended preclinical model.

Linker Stability Preclinical Development ADC Pharmacokinetics

Optimal Research and Industrial Applications for Val-Cit-PABC-MMAD in ADC Development


Development of ADCs Targeting Mesothelin-Expressing Cancers (Ovarian, Gastric, Mesothelioma)

Val-Cit-PABC-MMAD is ideally suited for constructing ADCs targeting mesothelin (MSLN), a tumor-associated antigen overexpressed in ovarian cancer, gastric cancer, and mesothelioma. As demonstrated with the RC88 ADC, conjugation of this drug-linker to an anti-MSLN antibody yields an agent with low picomolar in vitro potency (IC50 0.02 nM) [1] and robust in vivo tumor growth inhibition (~100% TGI at 2 mg/kg) [1]. Researchers developing novel anti-MSLN antibodies or evaluating MSLN as a therapeutic target can utilize Val-Cit-PABC-MMAD as a benchmark drug-linker for generating preclinical proof-of-concept data.

Evaluating Cleavable Linker-Payload Combinations for High Potency ADCs

This drug-linker conjugate serves as a critical tool for studying the relationship between linker design, payload release kinetics, and ADC efficacy. The Val-Cit-PABC linker is cleaved by lysosomal cathepsin B, and its stability can be influenced by conjugation site and payload properties [1]. By using Val-Cit-PABC-MMAD as a reference standard, researchers can compare the performance of novel linker-payload combinations (e.g., those with improved plasma stability or altered bystander effects) in head-to-head in vitro and in vivo studies [2]. This is particularly relevant for programs seeking to improve upon the limitations of the Val-Cit-PABC system in rodent models [3].

Investigating ADC Aggregation and Pharmacokinetics with Hydrophobic Payloads

MMAD is a hydrophobic payload (LogP ~5.5-5.8) [1]. Its use in ADCs can promote aggregation, which negatively impacts pharmacokinetics and increases clearance. This makes Val-Cit-PABC-MMAD an excellent model compound for studying and developing formulation strategies, site-specific conjugation technologies, or hydrophilic linker modifications aimed at improving the biophysical properties of ADCs bearing hydrophobic payloads [2]. Comparative studies using MMAD versus the more hydrophilic MMAE (LogP ~4.75) [3] can provide valuable insights into the impact of payload hydrophobicity on ADC developability.

Preclinical Assessment of Bystander Killing Effects in Heterogeneous Tumors

The cell permeability of the released payload dictates the extent of 'bystander killing,' where the cytotoxic drug diffuses from antigen-positive target cells to neighboring antigen-negative tumor cells [1]. While MMAE is highly cell-permeable and exerts a strong bystander effect, and MMAF is relatively impermeable with minimal bystander activity, MMAD's intermediate hydrophobicity suggests a distinct bystander profile [2]. Val-Cit-PABC-MMAD is therefore a valuable reagent for in vitro co-culture and in vivo xenograft studies designed to quantitatively assess how varying degrees of payload permeability influence the ability of an ADC to eradicate tumors with heterogeneous antigen expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vat-Cit-PAB-Monomethyl Dolastatin 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.